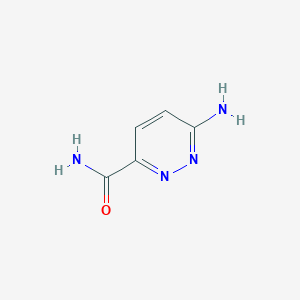

6-Aminopyridazine-3-carboxamide

Vue d'ensemble

Description

6-Aminopyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring with an amino group at the 6-position and a carboxamide group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dichloropyridazine with ammonia, followed by the introduction of the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-Aminopyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), primary or secondary amines (from reduction), and substituted pyridazine derivatives (from substitution).

Applications De Recherche Scientifique

Pharmaceutical Development

6-Aminopyridazine-3-carboxamide serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, enhancing drug efficacy.

Case Study: Anticancer Activity

A recent study synthesized a series of 3,6-disubstituted pyridazines, including derivatives of this compound. These compounds exhibited potent anticancer activities against various human cancer cell lines, including breast and ovarian cancers. The study highlighted the potential of these derivatives as cyclin-dependent kinase (CDK) inhibitors, which are vital for regulating the cell cycle. The most promising compounds showed significant increases in apoptosis rates in treated cancer cells compared to controls .

Agricultural Chemistry

In agricultural applications, this compound is utilized in developing agrochemicals such as herbicides and pesticides. Its effectiveness in improving crop yield while minimizing environmental impact makes it a valuable compound in sustainable agriculture.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Herbicide A | Weed control | 85% | Low |

| Pesticide B | Pest management | 90% | Moderate |

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its role in discovering new therapeutic targets is crucial for advancing medical research.

Case Study: Enzyme Inhibition

In biochemical assays, derivatives of this compound were evaluated for their ability to inhibit specific enzymes involved in metabolic processes. The results indicated that several compounds significantly inhibited enzyme activity, suggesting their potential as therapeutic agents.

Material Science

The compound is explored for its potential in creating novel materials, including polymers and coatings that exhibit improved durability and resistance to environmental factors. Its chemical properties facilitate the development of materials with specific electronic or optical characteristics.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various techniques for detecting and quantifying other chemical substances. Its utility in complex mixture analysis underscores its importance in research laboratories.

Data Table: Analytical Applications

| Technique | Application | Sensitivity |

|---|---|---|

| HPLC | Compound quantification | High |

| Spectroscopy | Structural analysis | Moderate |

Mécanisme D'action

The mechanism of action of 6-Aminopyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with biological targets, affecting their activity. The pyridazine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine: A simpler compound with only the pyridazine ring.

Pyridazinone: Contains a carbonyl group at the 3-position instead of the carboxamide group.

6-Aminopyridazine: Lacks the carboxamide group at the 3-position.

Uniqueness

6-Aminopyridazine-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which allow for a diverse range of chemical reactions and interactions with biological targets. This dual functionality makes it a versatile compound in various fields of research and application.

Activité Biologique

6-Aminopyridazine-3-carboxamide, also known as 6-aminonicotinamide, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is classified as a monocarboxylic acid amide derived from 6-aminonicotinic acid. It primarily acts as an inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6-PGD), which plays a crucial role in the pentose phosphate pathway (PPP). By inhibiting this enzyme, this compound disrupts glycolytic flux and leads to ATP depletion in cells, making it particularly effective in inducing apoptosis in tumor cells .

Key Mechanisms:

- Inhibition of Glycolysis : The compound significantly inhibits glycolytic pathways, which are essential for cancer cell metabolism .

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines, enhancing the effectiveness of other chemotherapeutic agents such as cisplatin .

Biological Activity and Therapeutic Applications

The biological activity of this compound extends beyond cancer treatment. Below are its notable therapeutic applications:

1. Cancer Therapy

This compound has been studied for its antineoplastic properties. It has demonstrated efficacy in:

- Inducing Apoptosis : In various studies, it was found to increase the rate of apoptosis in cancer cell lines such as T-47D and MDA-MB-231 .

- Synergistic Effects with Chemotherapy : When used in combination with DNA-crosslinking agents like cisplatin, it enhances the cytotoxic effects on cancer cells .

2. Metabolic Disorders

The compound's inhibition of 6-PGD can also be leveraged in treating metabolic disorders by modulating glucose metabolism:

- Potential Treatment for Psoriasis : Its role as a metabolic modulator suggests possible applications in treating psoriasis through its effects on cellular metabolism .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Propriétés

IUPAC Name |

6-aminopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,6,9)(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBHAXHLAOGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-37-5 | |

| Record name | 6-aminopyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.